molecular formula C6H4ClN3O2S B2469847 Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride CAS No. 2219368-66-6

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride

Cat. No.: B2469847
CAS No.: 2219368-66-6
M. Wt: 217.63
InChI Key: VRTWLTLNQGXIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Molecular Architecture and Bonding Patterns

This compound (C₆H₄ClN₃O₂S) comprises a fused pyrazolo-pyridazine core with a sulfonyl chloride group attached at position 3. The pyrazole ring (five-membered, 1,2-diazole) is fused to the pyridazine ring (six-membered, 1,2-diazine) at the 1,5-positions, creating a bicyclic system. The sulfonyl chloride moiety (-SO₂Cl) introduces high electrophilicity, enabling reactions with nucleophiles such as amines, alcohols, and thiols.

Key Structural Features :

  • Pyrazolo-Pyridazine Core : The bicyclic system exhibits planar aromaticity, stabilized by resonance. The pyridazine ring contributes two electron-withdrawing nitrogen atoms, enhancing the electron-deficient nature of the pyrazole ring.
  • Sulfonyl Chloride Group : The -SO₂Cl group is attached via a single bond to the pyridazine nitrogen at position 3. This group is highly reactive, participating in nucleophilic aromatic substitution (NAS) and forming sulfonamide or sulfonate derivatives.
Property Value Source
Molecular Formula C₆H₄ClN₃O₂S
Molecular Weight 217.627 g/mol
SMILES C1=CC2=C(C=NN2N=C1)S(=O)(=O)Cl
InChIKey VRTWLTLNQGXIIP-UHFFFAOYSA-N

Comparative Analysis of Pyrazolo-Pyridazine Core vs. Related Heterocyclic Systems

The pyrazolo-pyridazine core distinguishes itself from analogous systems through its unique electronic and steric properties:

System Key Differences Reactivity
Pyrazolo[1,5-b]pyridazine Two electron-withdrawing nitrogen atoms in pyridazine; planar bicyclic structure. High electrophilicity at C3 due to sulfonyl chloride
Pyridine-2-sulfonyl chloride Single nitrogen atom; monocylic structure. Lower electron-deficiency compared to pyridazine
Pyrazolo[3,4-b]pyridine Pyridine ring fused to pyrazole at 3,4-positions; less electron-deficient. Reduced reactivity toward nucleophiles

Electronic Effects :
The pyridazine ring’s nitrogen atoms withdraw electron density via resonance and inductive effects, activating the C3 position for electrophilic substitution. This contrasts with pyridine derivatives, where a single nitrogen atom provides weaker electron withdrawal.

X-ray Crystallographic Studies and Conformational Dynamics

While no direct crystallographic data exists for this compound, analogous pyrazolo-pyridazine derivatives provide insights into conformational preferences:

  • Dihedral Angles : In related structures (e.g., ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate), the fused rings exhibit minimal dihedral angles (~3.8°), indicating planar aromaticity.
  • Substituent Orientation : The sulfonyl chloride group typically adopts a coplanar arrangement with the pyridazine ring to maximize resonance stabilization. Bulky substituents on the pyrazole ring may induce slight non-planarity.

Spectroscopic Fingerprinting (NMR, IR, MS)

1.4.1 NMR Spectroscopy
Proton and carbon NMR data for pyrazolo[1,5-b]pyridazine derivatives highlight key signals:

  • ¹H NMR :
    • Pyridazine protons: δ 8.7–9.0 ppm (aromatic, singlet or doublet).
    • Sulfonyl chloride adjacent protons: δ 7.5–8.5 ppm (split due to J-coupling).
  • ¹³C NMR :
    • Sulfonyl carbon: δ 140–150 ppm (electron-withdrawing effect).
    • Pyridazine carbons: δ 145–160 ppm (aromatic carbons).

1.4.2 Infrared (IR) Spectroscopy
Critical IR bands include:

  • S=O Stretching : Strong peaks at 1200–1300 cm⁻¹ (asymmetric) and 1150–1250 cm⁻¹ (symmetric).
  • Cl-S Stretching : Band at 550–600 cm⁻¹.

1.4.3 Mass Spectrometry (MS)

  • Molecular Ion : m/z 217.627 [M]⁺ (C₆H₄ClN₃O₂S⁺).
  • Fragmentation : Loss of SO₂Cl (Cl⁻ and SO₂⁻ fragments) observed in MS/MS.

Properties

IUPAC Name

pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-9-10-5(6)2-1-3-8-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTWLTLNQGXIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2N=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride, we compare it structurally and functionally with analogous sulfonyl-containing heterocycles.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Key Applications References
This compound C₆H₄ClN₃O₂S 217.63* Sulfonyl chloride at C3 COX-2 inhibition, drug synthesis
Pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride C₆H₄ClN₃O₂S 217.63 Sulfonyl chloride at C3 Synthetic intermediates
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide C₆H₅ClN₄O₂S 232.65 Chlorine at C5, sulfonamide at C3 Enzyme inhibition (e.g., neutrophil elastase)
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride C₇H₅BrClN₃O₂S 325.56 Bromine at C3, methyl at C2 Halogenated synthons for coupling

Key Observations:

  • Core Heterocycle Differences: Pyrazolo[1,5-b]pyridazine derivatives (e.g., the target compound) feature a pyridazine ring fused to pyrazole, while pyrazolo[1,5-a]pyrimidine analogs (e.g., C6H₄ClN₃O₂S in ) have a pyrimidine core. Pyridazine’s electron-deficient nature enhances electrophilic substitution reactivity compared to pyrimidine .
  • Substituent Effects: The sulfonyl chloride group in this compound facilitates direct displacement with amines or alcohols, as seen in microwave-assisted syntheses of pyrimidin-2-amine derivatives (e.g., S1a and S1b, 69–93% yields) . In contrast, sulfonamide derivatives (e.g., 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide) exhibit reduced electrophilicity but enhanced hydrogen-bonding capacity, favoring enzyme inhibition .

Biological Activity

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a kinase inhibitor. This article reviews its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by recent research findings.

Target Kinases
This compound has been identified as a selective inhibitor of several human kinases, including:

  • GSK-3β : Involved in the Wnt signaling pathway, affecting cell proliferation and differentiation.
  • CDK-2 and CDK-4 : Key regulators of the cell cycle that, when inhibited, can lead to cell cycle arrest.

The selective inhibition of these kinases disrupts critical biochemical pathways, which can be leveraged for therapeutic applications in cancer treatment and other diseases .

Pharmacokinetics

This compound has undergone optimization to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. Studies have shown that modifications to its structure can improve its pharmacokinetic properties while maintaining biological activity .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been evaluated for its ability to inhibit various cancer cell lines through the modulation of kinase activity. For instance:

  • In vitro studies demonstrated that this compound effectively inhibits the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression .
  • A study highlighted its potential synergistic effect when combined with doxorubicin in breast cancer models, particularly in the Claudin-low subtype .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown activity against various microbial strains. Its structure allows for interactions that can disrupt microbial growth pathways, making it a candidate for further investigation as an antimicrobial agent .

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

  • Kinase Inhibition : A high-throughput screening identified this compound as a promising scaffold for developing inhibitors against human kinases associated with various diseases .
  • Antitumor Activity : In experiments involving different cancer cell lines, this compound showed significant cytotoxicity and was effective in inducing apoptosis .
  • Synergistic Effects : The combination of this compound with established chemotherapeutics like doxorubicin resulted in enhanced efficacy against resistant cancer cells .

Comparison with Similar Compounds

CompoundBiological ActivityUnique Features
This compoundKinase inhibition; Anticancer; AntimicrobialSelective inhibition of GSK-3β, CDK-2/4
Pyrazolo[3,4-d]pyrimidineKinase inhibition; AnticancerSimilar scaffold but different target specificity
Pyridazine DerivativesDiverse biological activitiesStructural similarities but varied mechanisms

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for sulfonyl chloride (~3.5–4.0 ppm for adjacent protons).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., exact mass ≈ 231.95 g/mol for C₆H₃ClN₃O₂S).
  • Fourier-Transform Infrared (FTIR) : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S–O stretch) confirm sulfonyl chloride functionality .

How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-b]pyridazine derivatives?

Advanced Research Question
Discrepancies in bioactivity data often arise from:

  • Purity Variations : Impurities >2% can skew results. Use HPLC (≥98% purity) and elemental analysis for validation .
  • Assay Conditions : Optimize cell culture media (e.g., pH, serum concentration) for consistent MTT assay outcomes.
  • Structural Analogues : Compare activities of sulfonamide derivatives (e.g., 2-(4-ethoxyphenyl)-3-(4-mesylphenyl)pyrazolo[1,5-b]pyridazine) to isolate sulfonyl chloride-specific effects .

What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Parallel Synthesis : Use microwave-assisted reactions to rapidly generate analogues (e.g., varying aryl substituents) .
  • Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces diverse functional groups at the pyridazine ring .
  • Computational Modeling : DFT calculations predict electronic effects of substituents on sulfonyl chloride reactivity .

How should researchers address low yields in the final chlorination step of this compound synthesis?

Advanced Research Question
Low yields may result from:

  • Incomplete Sulfonation : Extend reaction time (12–24 hrs) and monitor via TLC.
  • Side Reactions : Add PCl₅ in portions to control exothermicity.
  • Workup Optimization : Quench excess reagents with ice-cold water, followed by rapid extraction to isolate the product .

What pharmacological assays are suitable for evaluating this compound derivatives?

Basic Research Question

  • Cytotoxicity : MTT assay using human tumor cell lines (e.g., HCT 116, PC-3) .
  • Genotoxicity : Comet assay (alkaline/neutral versions) detects DNA damage .
  • Enzyme Inhibition : Kinase inhibition studies (e.g., Pim-1 or KDR kinases) via fluorescence polarization .

How can regioselectivity challenges in pyrazolo[1,5-b]pyridazine functionalization be managed?

Advanced Research Question

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer sulfonation to the 3-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient sites .

What are the key safety protocols for handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

How do structural modifications of this compound impact its reactivity in nucleophilic substitutions?

Advanced Research Question

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents at the pyridazine ring accelerate sulfonyl chloride displacement with amines.
  • Steric Hindrance : Bulky groups at the 2-position reduce reactivity; use microwave irradiation to overcome kinetic barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.